molecular formula C15H17NO3S B231786 N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

Katalognummer B231786
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: ANXJHQPAJDVVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential use in cancer prevention and treatment. Sulindac was first synthesized in 1965 and was approved by the US Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis.

Wirkmechanismus

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have a higher affinity for COX-2 than COX-1, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Sulindac has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

Sulindac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anticancer drugs. Sulindac has also been shown to have low toxicity in animal studies. However, N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Sulindac also has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide. One area of research is the development of novel N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide derivatives with improved anticancer activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment. Additionally, there is a need for clinical trials to determine the optimal dose and duration of N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide treatment for cancer prevention and treatment.

Synthesemethoden

Sulindac can be synthesized through a multistep process starting from 2,4-dimethylphenol and 4-methylbenzenesulfonyl chloride. The first step involves the formation of an intermediate, which is then reacted with 2-hydroxy-4,5-dimethylbenzoyl chloride to yield N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Eigenschaften

Molekularformel

C15H17NO3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

N-(2-hydroxy-4,5-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-11(2)12(3)9-15(14)17/h4-9,16-17H,1-3H3

InChI-Schlüssel

ANXJHQPAJDVVCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.